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Compound of Interest

Compound Name: 4-Ethylpyridine

Cat. No.: B7769192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the

confirmation of 4-Ethylpyridine identity. By leveraging Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can unequivocally

distinguish 4-Ethylpyridine from its structural isomers and other related pyridine derivatives.

The following sections present detailed experimental protocols and comparative data to

support accurate compound identification.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-Ethylpyridine and several

common pyridine derivatives, providing a basis for clear differentiation.

¹H NMR Spectroscopy Data
Solvent: CDCl₃
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Compound
Chemical Shift (δ)
and Multiplicity

Coupling Constant
(J) in Hz

Assignment

4-Ethylpyridine 8.49 (d) 5.9 H-2, H-6

7.15 (d) 5.9 H-3, H-5

2.65 (q) 7.6 -CH₂-

1.25 (t) 7.6 -CH₃

Pyridine 8.61 (d) 4.7 H-2, H-6

7.74 (t) 7.7 H-4

7.33 (dd) 7.7, 4.7 H-3, H-5

2-Ethylpyridine 8.52 (d) 4.8 H-6

7.63 (td) 7.7, 1.8 H-4

7.17 - 7.09 (m) H-3, H-5

2.83 (q) 7.6 -CH₂-

1.32 (t) 7.6 -CH₃

3-Ethylpyridine

8.46 (d, J = 1.6 Hz),

8.42 (dd, J = 4.8, 1.6

Hz)

H-2, H-6

7.48 (dt) 7.8, 1.9 H-4

7.17 (dd) 7.8, 4.8 H-5

2.62 (q) 7.6 -CH₂-

1.23 (t) 7.6 -CH₃

4-Methylpyridine 8.46 (d) 5.9 H-2, H-6

7.10 (d) 5.9 H-3, H-5

2.35 (s) -CH₃
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¹³C NMR Spectroscopy Data
Solvent: CDCl₃

Compound Chemical Shift (δ) in ppm

4-Ethylpyridine
150.0 (C4), 149.8 (C2, C6), 123.9 (C3, C5), 28.9

(-CH₂-), 15.3 (-CH₃)

Pyridine 150.2 (C2, C6), 136.0 (C4), 123.8 (C3, C5)[1][2]

2-Ethylpyridine
162.3 (C2), 149.2 (C6), 136.5 (C4), 122.9 (C5),

120.9 (C3), 29.5 (-CH₂-), 13.5 (-CH₃)

3-Ethylpyridine
149.9 (C6), 147.2 (C2), 137.9 (C3), 134.1 (C4),

123.2 (C5), 26.0 (-CH₂-), 15.3 (-CH₃)

4-Methylpyridine
149.8 (C2, C6), 147.3 (C4), 124.6 (C3, C5), 21.2

(-CH₃)

IR Spectroscopy Data
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Compound
Key Absorption Peaks (cm⁻¹) and
Assignments

4-Ethylpyridine

3028 (C-H aromatic stretch), 2969, 2874 (C-H

aliphatic stretch), 1603, 1558 (C=C, C=N ring

stretch), 1417 (CH₂ bend), 825 (para-

disubstituted C-H bend)

Pyridine
3080-3010 (C-H aromatic stretch), 1583, 1572,

1482, 1438 (C=C, C=N ring stretch)[3]

2-Ethylpyridine

3050-3000 (C-H aromatic stretch), 2965, 2870

(C-H aliphatic stretch), 1595, 1570 (C=C, C=N

ring stretch), 750 (ortho-disubstituted C-H bend)

3-Ethylpyridine

3050-3000 (C-H aromatic stretch), 2965, 2875

(C-H aliphatic stretch), 1580, 1480, 1425 (C=C,

C=N ring stretch), 790, 710 (meta-disubstituted

C-H bend)

4-Methylpyridine

3030 (C-H aromatic stretch), 2975, 2920 (C-H

aliphatic stretch), 1605, 1560 (C=C, C=N ring

stretch), 805 (para-disubstituted C-H bend)

Mass Spectrometry Data (Electron Ionization)
Compound Molecular Ion (m/z)

Key Fragment Ions (m/z)
and Relative Abundance

4-Ethylpyridine 107
106 (M-1, 100%), 92 (M-15),

78

Pyridine 79 79 (100%), 52

2-Ethylpyridine 107 92 (M-15, 100%), 106, 78

3-Ethylpyridine 107 92 (M-15, 100%), 106, 78

4-Methylpyridine 93 93 (100%), 92 (M-1), 66, 65[4]

Experimental Workflows and Protocols
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The following diagram illustrates a typical workflow for spectroscopic analysis to confirm a

compound's identity.

Workflow for Compound Identification

Sample Preparation

Spectroscopic Analysis

Data Processing & Comparison

Conclusion
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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